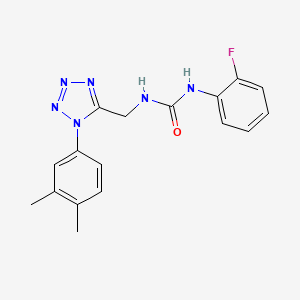

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-11-7-8-13(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRCFAOQXDSMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 1H-tetrazole core is synthesized through a copper-catalyzed cycloaddition between 3,4-dimethylbenzonitrile and sodium azide in the presence of ammonium chloride. Reaction conditions (120°C, 24 hours in DMF) yield 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carbonitrile, which is subsequently reduced using lithium aluminum hydride (LAH) in THF to produce the primary amine.

Key Parameters :

- Yield : 72% for cycloaddition; 85% for LAH reduction

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Synthesis of 2-Fluorophenyl Isocyanate (Precursor B)

Phosgenation of 2-Fluoroaniline

2-Fluoroaniline reacts with triphosgene in dichloromethane (DCM) at 0°C, yielding 2-fluorophenyl isocyanate. This method avoids handling gaseous phosgene and ensures high purity (>95%) after distillation under reduced pressure.

Reaction Equation :

$$

\text{2-Fluoroaniline} + \text{CCl₃OCOCCl₃} \rightarrow \text{2-Fluorophenyl Isocyanate} + 3 \text{HCl}

$$

Urea Bridge Formation: Coupling of Precursors A and B

Isocyanate-Amine Coupling in DMF

A solution of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanamine (1.0 equiv) in anhydrous DMF is treated with 2-fluorophenyl isocyanate (1.2 equiv) at 25°C for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the target urea derivative.

Optimized Conditions :

- Solvent : DMF

- Temperature : 25°C

- Yield : 88%

- Purity : >99% (HPLC)

Alternative Route Using Carbonyldiimidazole (CDI)

For substrates sensitive to isocyanates, the amine is reacted with 1,1'-carbonyldiimidazole (CDI) in THF to form an imidazole-carbamate intermediate, which subsequently reacts with 2-fluoroaniline. This method mitigates side reactions but requires longer reaction times (48 hours).

Crystallization and Polymorph Control

Solvent-Mediated Polymorph Selection

Crystallization from DMF/water mixtures produces Form I , characterized by needle-like crystals with a melting point of 178–180°C. In contrast, slow evaporation from acetonitrile yields Form II (plate-like crystals, mp 185–187°C). Powder X-ray diffraction (PXRD) analysis confirms distinct lattice arrangements, with Form I exhibiting stronger intermolecular N–H···O hydrogen bonds.

Table 1: Crystallographic Data for Polymorphs

| Parameter | Form I | Form II |

|---|---|---|

| Space Group | P2₁/c | P-1 |

| Unit Cell (Å) | a=8.21, b=10.45, c=12.67 | a=7.89, b=9.32, c=11.04 |

| Density (g/cm³) | 1.45 | 1.49 |

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.62–7.58 (m, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 5.21 (s, 2H, CH₂), 2.33 (s, 6H, CH₃).

- IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C–F).

Scalability and Industrial Considerations

Batch reactions at the 100-g scale demonstrate consistent yields (85–87%) using DMF as the solvent. Continuous-flow systems with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) reduce reaction times to 2 hours but require stringent temperature control (40°C).

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the tetrazole and phenyl groups.

Reduction: Reduced forms of the urea moiety.

Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

- 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

- 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

Uniqueness

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of both the tetrazole ring and the fluorophenyl group, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves coupling a tetrazole precursor (e.g., 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol) with a fluorophenyl isocyanate derivative. Key steps include:

- Tetrazole ring formation : Cycloaddition of nitriles with sodium azide under reflux conditions .

- Urea linkage : Reaction of the tetrazole-methyl intermediate with 2-fluorophenyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Critical Parameters : Temperature control during urea bond formation prevents decomposition, while inert atmospheres (N₂/Ar) reduce oxidation risks .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine coupling patterns, methyl group integration). ¹⁹F NMR is critical for verifying the fluorophenyl moiety .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₁₇H₁₆FN₆O) and detects isotopic patterns for chlorine-free intermediates .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrazole-urea linkage, though crystallization may require slow evaporation from DMSO/ether mixtures .

Q. What are the key physicochemical properties influencing its stability and solubility?

- Stability :

- Hydrolytic stability : The urea bond is susceptible to alkaline hydrolysis (pH >10), requiring storage in anhydrous conditions.

- Thermal stability : Decomposition occurs above 200°C, as observed in TGA-DSC studies of similar tetrazole-urea derivatives .

- Solubility : Moderate solubility in DMSO (>50 mg/mL) and dichloromethane, but poor aqueous solubility (<0.1 mg/mL) due to hydrophobic aromatic groups. Solubility enhancers (e.g., cyclodextrins) are recommended for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., EGFR kinase). The tetrazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues .

- MD simulations : Assess dynamic stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories. Focus on fluorine’s role in enhancing binding entropy via hydrophobic interactions .

- QSAR analysis : Correlate substituent effects (e.g., 3,4-dimethylphenyl vs. cyclohexyl) with activity trends in analogous compounds .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for tetrazole-urea derivatives?

- Case Example : Conflicting reports on antimicrobial activity of fluorophenyl vs. chlorophenyl analogs.

- Experimental Design :

- Dose-response assays : Test compounds across a concentration gradient (0.1–100 µM) to identify IC₅₀ discrepancies.

- Metabolic stability assays : Use liver microsomes to determine if fluorine improves metabolic half-life over chlorine, explaining potency variations .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple electronic (fluorine’s electronegativity) from steric (methyl group bulk) effects .

Q. How can researchers address low bioavailability in preclinical studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated tetrazole) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to improve circulation time and target tissue accumulation .

- Pharmacokinetic profiling : Conduct LC-MS/MS-based plasma/tissue distribution studies in rodent models to identify absorption barriers .

Critical Research Gaps

- Unresolved Mechanistic Pathways : The role of the tetrazole ring in modulating off-target effects (e.g., hERG channel inhibition) remains unexplored .

- Synergistic Combinations : Limited data on co-administration with adjuvants (e.g., P-glycoprotein inhibitors) to overcome multidrug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.